molecular formula C8H15NOS B14132632 1-(Azepan-1-yl)-2-hydroxyethanethione CAS No. 42945-70-0

1-(Azepan-1-yl)-2-hydroxyethanethione

Cat. No.: B14132632
CAS No.: 42945-70-0
M. Wt: 173.28 g/mol
InChI Key: OOFHKDXWEPZOFX-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-hydroxyethanethione is a chemical compound that belongs to the class of azepane derivatives. Azepane is a seven-membered heterocyclic compound containing one nitrogen atom. The presence of the hydroxyethanethione group adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-hydroxyethanethione typically involves the reaction of azepane with appropriate reagents to introduce the hydroxyethanethione group. One common method involves the reaction of azepane with chloroacetyl chloride, followed by hydrolysis to yield the desired compound . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-hydroxyethanethione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thione group can be reduced to form thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or thione groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the thione group may produce thiol derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-hydroxyethanethione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-hydroxyethanethione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azepan-1-yl)-2-hydroxyethanethione is unique due to the presence of both hydroxy and thione groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

42945-70-0

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

1-(azepan-1-yl)-2-hydroxyethanethione

InChI

InChI=1S/C8H15NOS/c10-7-8(11)9-5-3-1-2-4-6-9/h10H,1-7H2

InChI Key

OOFHKDXWEPZOFX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=S)CO

Origin of Product

United States

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